9-(4-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
Description
This purine-6-carboxamide derivative features a 4-ethoxyphenyl substituent at position 9 and a thiophen-2-yl group at position 2 (Figure 1). Its synthesis involves sequential reactions starting from diaminomaleonitrile and phenyl isothiocyanate, followed by condensation with 4-ethoxybenzaldehyde to form the thiourea intermediate. Subsequent S-alkylation with iodomethane yields the final product .
Properties
IUPAC Name |
9-(4-ethoxyphenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3S/c1-2-26-11-7-5-10(6-8-11)23-17-14(21-18(23)25)13(15(19)24)20-16(22-17)12-4-3-9-27-12/h3-9H,2H2,1H3,(H2,19,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLSAJAQUDPXSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a purine precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
9-(4-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Structural Formula and Characteristics
The molecular formula for 9-(4-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is , with a molecular weight of approximately 398.43 g/mol. The compound features a purine core with substitutions that enhance its biological activity.
Case Study: Antiviral Efficacy
A study evaluated the antiviral effects of related purine derivatives against viral polymerases, reporting an EC50 value in the low micromolar range. These findings suggest that further investigation into the antiviral potential of this compound could yield significant results.
Antioxidant Properties
The antioxidant capabilities of this compound are noteworthy due to its ability to scavenge free radicals and reduce oxidative stress. The presence of the ethoxyphenyl group is believed to enhance these properties.
Study Findings
Research has shown that purine derivatives can significantly reduce oxidative stress markers in vitro. Modifications to the phenyl ring have been correlated with increased antioxidant activity, suggesting that this compound may also exhibit similar benefits.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in inflammatory pathways. For instance, certain purine derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes.
Case Study: Enzyme Inhibition
In vitro studies have demonstrated that structurally related compounds can effectively inhibit COX enzymes, which play a crucial role in inflammation and pain pathways. This suggests that this compound may also possess similar inhibitory capabilities.
Mechanism of Action
The mechanism of action of 9-(4-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 8-oxo-7H-purine-6-carboxamides, where variations in substituents at positions 2 and 9 modulate physicochemical and pharmacological properties. Key analogs include:
Biological Activity
The compound 9-(4-ethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 316.38 g/mol. The structure features a purine core substituted with an ethoxyphenyl group and a thiophene moiety, which are believed to contribute to its biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various human cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, one study demonstrated that the compound effectively reduced cell viability in breast cancer and leukemia cell lines at micromolar concentrations .
The proposed mechanism of action involves the inhibition of key enzymes involved in nucleotide synthesis and DNA replication. This disruption leads to impaired cellular proliferation and increased apoptosis in cancerous cells. Additionally, the compound may interact with specific receptors or proteins that regulate cell cycle progression .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to the ability to disrupt bacterial cell membranes and interfere with metabolic pathways .
Case Studies
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the purine core followed by selective substitution with the ethoxyphenyl and thiophene groups. The reaction conditions often require careful control of temperature and pH to maximize yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
